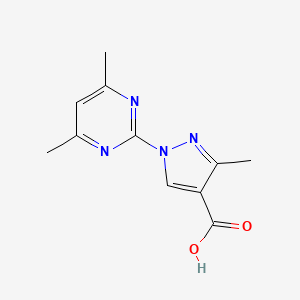

1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid

Description

Propriétés

IUPAC Name |

1-(4,6-dimethylpyrimidin-2-yl)-3-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c1-6-4-7(2)13-11(12-6)15-5-9(10(16)17)8(3)14-15/h4-5H,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXVREUYBIVNCCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2C=C(C(=N2)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Condensation and Cyclization

The initial step involves the condensation of 4,6-dimethylpyrimidin-2-yl aldehyde with hydrazine hydrate or substituted hydrazines to form a hydrazone intermediate. This intermediate undergoes cyclization under controlled conditions to form the pyrazole ring fused to the pyrimidine moiety.

- Reaction conditions: Typically carried out in polar solvents such as ethanol or methanol under reflux.

- Catalysts: Acidic or basic catalysts may be used to facilitate cyclization.

- Temperature: Moderate heating (60–90°C) is common to promote ring closure.

Introduction of the Carboxylic Acid Group

Following pyrazole ring formation, the carboxylic acid group is introduced, often via oxidation of a methyl or aldehyde substituent at the 4-position of the pyrazole ring or by using carboxylated starting materials.

- Oxidation reagents: Commonly potassium permanganate, chromium-based oxidants, or more environmentally friendly oxidants in green chemistry approaches.

- Alternative approach: Using pyrazole-4-carboxylic acid derivatives as starting materials in condensation steps.

Purification and Crystallization

The crude product is purified typically by recrystallization from aqueous alcohol mixtures (e.g., 40–60% ethanol in water) to achieve high purity (>99%). Recrystallization solvent ratios and temperature profiles are optimized to maximize yield and minimize isomeric impurities.

Research Findings and Optimization

- Yield and Purity: Multi-step syntheses yield the target compound with yields typically ranging from 60% to 80%, with purity above 98% after recrystallization.

- Isomer Control: Careful control of reaction conditions reduces formation of regioisomers and side products.

- Green Chemistry: Recent industrial methods incorporate solvent-free conditions, recyclable catalysts, and continuous flow reactors to improve environmental footprint and process efficiency.

Comparative Data Table of Preparation Parameters

| Step | Conditions | Reagents/Materials | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Condensation | Reflux in ethanol, 60–90°C | 4,6-Dimethylpyrimidin-2-yl aldehyde, hydrazine hydrate | 70–80 | 90–95 | Formation of hydrazone intermediate |

| Cyclization | Acid/base catalysis, moderate heat | Hydrazone intermediate, catalyst (acid/base) | 65–75 | 90–98 | Pyrazole ring formation |

| Oxidation/Carboxylation | Oxidant (e.g., KMnO4), room temp to reflux | Pyrazole intermediate | 60–70 | 95–99 | Introduction of carboxylic acid |

| Recrystallization | 40–60% ethanol-water, cooling | Crude product | 75–85 | >99 | Purification and isomer removal |

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid, in anticancer drug development. The pyrazole moiety is known for its ability to inhibit various cancer cell lines through different mechanisms:

- Mechanism of Action : Pyrazole derivatives exhibit anticancer properties by inhibiting key enzymes involved in cancer progression, such as cyclin-dependent kinases and Aurora kinases. For instance, derivatives have shown IC50 values in the micromolar range against various cancer cell lines like MCF-7 and HCT116 .

| Compound | Target Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 0.46 |

| Compound B | HCT116 | 0.39 |

| Compound C | A375 | 4.2 |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that pyrazole derivatives can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. This makes them potential candidates for treating inflammatory diseases .

Pesticide Development

The structural characteristics of this compound lend it to applications in agrochemicals as a pesticide or herbicide. Its efficacy against specific pests has been documented, suggesting that it can be formulated into crop protection products.

Synthesis of Novel Materials

The compound can serve as a building block in the synthesis of novel materials, particularly in the development of polymers and coordination complexes. Its functional groups allow for further chemical modifications, enabling the design of materials with tailored properties for specific applications.

Case Study 1: Anticancer Efficacy

A recent study evaluated a series of pyrazole derivatives based on the structure of this compound against various cancer cell lines. The results indicated significant cytotoxicity and inhibition of cell proliferation in vitro, supporting its potential as an anticancer agent .

Case Study 2: Agricultural Use

In agricultural trials, formulations containing this compound were tested against common pests affecting crops. Results showed a marked reduction in pest populations, confirming its effectiveness as a pesticide .

Mécanisme D'action

The mechanism by which 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid exerts its effects depends on its specific application. For example, in antimicrobial activity, it may inhibit bacterial cell wall synthesis or disrupt microbial enzymes. The molecular targets and pathways involved are determined by the biological context in which the compound is used.

Comparaison Avec Des Composés Similaires

Key Observations :

- This contrasts with simpler analogs like 3-methyl-1H-pyrazole-4-carboxylic acid, which lack extended heterocyclic systems .

- The difluoromethyl analog () has significantly lower molecular weight and distinct electronic properties due to fluorine atoms, which may enhance metabolic stability in agrochemical applications .

Functional and Application Differences

Target Compound

1-(Difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic Acid

Coumarin-Linked Pyrazole-Pyrimidone Derivatives (e.g., Compounds 4i, 4j)

- Applications : These hybrids integrate coumarin’s fluorescent properties and pyrimidone’s hydrogen-bonding capacity, suggesting use in photodynamic therapy or protease inhibition .

Research Findings and Limitations

- Data Gaps : Critical physicochemical data (e.g., solubility, melting point) for the target compound are absent, limiting comparative analysis.

Activité Biologique

1-(4,6-Dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications in various fields, particularly in drug discovery and development.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of 232.24 g/mol. The structure includes a pyrimidine ring and a pyrazole moiety, which are known for their biological activity.

| Property | Value |

|---|---|

| Chemical Formula | C11H12N4O2 |

| Molecular Weight | 232.24 g/mol |

| IUPAC Name | 1-(4,6-dimethylpyrimidin-2-yl)-3-methylpyrazole-4-carboxylic acid |

| PubChem CID | 43141271 |

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown inhibitory effects against various cancer cell lines, demonstrating promising IC50 values. In one study, derivatives of similar pyrazole compounds exhibited moderate activity against human cancer cell lines such as colon adenocarcinoma and lung carcinoma .

Antiviral Activity

The compound has also been investigated for its antiviral properties. Research indicates that pyrazole derivatives can inhibit HIV replication in vitro. The structure-activity relationship (SAR) studies suggest that modifications to the pyrazole ring can enhance antiviral efficacy .

Anti-inflammatory Effects

In addition to its anticancer and antiviral activities, this compound has been evaluated for anti-inflammatory effects. It has been shown to inhibit key inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and viral replication.

- Gene Expression Modulation : It can alter the expression levels of genes associated with inflammation and cancer progression.

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, leading to reduced cell proliferation.

Study 1: Anticancer Activity

A study evaluated the anticancer activity of various pyrazole derivatives, including our compound of interest. The results indicated that certain modifications led to enhanced cytotoxicity against multiple cancer cell lines with IC50 values ranging from 10 to 30 µM .

Study 2: Antiviral Efficacy

In a controlled experiment focusing on HIV, derivatives similar to this compound were tested for their ability to inhibit viral replication. Results showed a significant reduction in viral load in treated cells compared to controls .

Q & A

Q. Basic

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., pyrazole ring substitution at C-4) and purity .

- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

- IR spectroscopy : Identifies carboxylic acid C=O stretches (~1700 cm⁻¹) and pyrimidine ring vibrations .

- HPLC : Purity >95% is achievable using reversed-phase C18 columns .

What strategies are effective in elucidating the mechanism of action in enzymatic inhibition studies?

Q. Advanced

- Kinetic assays : Measure IC₅₀ values under varying substrate concentrations to determine inhibition type (competitive/non-competitive) .

- Molecular docking : Use software (e.g., AutoDock) to predict binding poses in enzyme active sites .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters .

What are the recommended protocols for handling and storing this compound to ensure stability?

Q. Basic

- Storage : Keep at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent oxidation .

- Handling : Use gloves and respiratory protection due to potential decomposition into COₓ/NOₓ .

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) to prevent hazardous reactions .

How can computational chemistry tools predict the reactivity and biological interactions of this compound?

Q. Advanced

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular dynamics (MD) : Simulate ligand-protein interactions over time to assess binding stability .

- ADMET prediction : Use tools like SwissADME to estimate bioavailability and toxicity .

What are common impurities observed during synthesis, and how can they be identified and removed?

Q. Basic

- Unreacted intermediates : Traces of 2-hydrazinopyrimidine or dehydroacetic acid derivatives detected via TLC .

- Byproducts : Hydrazone adducts formed during condensation; removed via silica gel chromatography .

- Identification : LC-MS or ¹H NMR comparison with reference spectra .

How does catalyst choice influence regioselectivity and yield in cross-coupling reactions?

Q. Advanced

- Palladium catalysts : Pd(PPh₃)₄ promotes Suzuki-Miyaura coupling with boronic acids, achieving >85% yield .

- Ligand effects : Bulky ligands (e.g., XPhos) enhance regioselectivity for sterically hindered positions .

- Solvent systems : Polar aprotic solvents (DMF) improve catalyst stability and reaction rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.